Di-p-tolylmethane
Overview
Description
Di-p-tolylmethane is a compound that belongs to the class of diarylmethanes, which are characterized by having two aromatic rings attached to a central methylene group. These structures are significant in pharmacology and materials science due to their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of diarylmethane derivatives, such as di-p-tolylmethane, can be achieved through Pd-catalyzed cross-coupling reactions. A study demonstrates a general and straightforward route for preparing pharmacologically important diarylmethane structures using (2-pyridyl)silylmethylstannane as a coupling platform. This reagent is highlighted for its air stability, storability, and versatility in synthetic strategies .
Molecular Structure Analysis
The molecular structure of diarylmethane derivatives is crucial for understanding their chemical behavior. In the case of di-p-tolylmethane, the structure would consist of two p-tolyl groups attached to a central methylene group. While the specific structure of di-p-tolylmethane is not detailed in the provided papers, related compounds such as di-p-xylylene have been studied. Di-p-xylylene, for example, has a tricyclic structure determined by X-ray diffraction . This information can be extrapolated to infer that the molecular structure of di-p-tolylmethane would also exhibit interesting geometrical features.
Chemical Reactions Analysis
Diarylmethanes can participate in various chemical reactions due to their reactive methylene group and the presence of aromatic rings. The papers provided do not detail specific reactions of di-p-tolylmethane, but the synthesis methods suggest that these compounds can be functionalized further or used as intermediates in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of diarylmethanes like di-p-tolylmethane are influenced by their molecular structure. The presence of aromatic rings can lead to significant ring current effects, which can be observed in NMR spectroscopy . Additionally, the steric and electronic effects of the substituents on the aromatic rings can affect the compound's reactivity and physical properties. However, the specific properties of di-p-tolylmethane are not discussed in the provided papers.
Scientific Research Applications
Di-p-tolylmethane is a chemical compound with the formula C15H16 . While specific applications are not readily available, here are some general areas where it might be used:
-
Chemistry : Di-p-tolylmethane is often used in the field of chemistry, particularly in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.
-
Polymer Production : It’s also used in the production of certain types of polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives.
-
Spectral Analysis : The mass spectrum of Di-p-tolylmethane can be analyzed for research and educational purposes .
Di-p-tolylmethane is a chemical compound with the formula C15H16 . While specific applications are not readily available, here are some general areas where it might be used:
-
Chemistry : Di-p-tolylmethane is often used in the field of chemistry, particularly in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.
-
Polymer Production : It’s also used in the production of certain types of polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives.
-
Spectral Analysis : The mass spectrum of Di-p-tolylmethane can be analyzed for research and educational purposes .
-
Material Science : Given its structural properties, Di-p-tolylmethane could potentially be used in the development of new materials or in the study of material properties .
Safety And Hazards
Di-p-tolylmethane is classified as having acute toxicity, both orally (Category 4, H302: Harmful if swallowed) and through inhalation (Category 2, H330: Fatal if inhaled) . It also poses a long-term (chronic) hazard to the aquatic environment (Category 4, H413) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWPPRBCALFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197852 | |
Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-tolylmethane | |
CAS RN |
4957-14-6 | |
Record name | 4,4′-Dimethyldiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4957-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methane, di-p-tolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004957146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-p-tolylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-p-tolylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.